2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride
Overview
Description
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride, also known as 2-chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide HCl, is an organic compound that belongs to the class of amides. It is a white, crystalline solid with a molecular weight of 345.9 g/mol and a melting point of 100-102°C. 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide HCl is an important intermediate in the synthesis of various compounds, including drugs and other biologically active compounds. It has been used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride, commonly known in its various forms, has been extensively studied for its pharmacokinetic properties. A study explored the dose-proportional and stereospecific pharmacokinetics of methylphenidate (a related compound) delivered using an osmotic, controlled-release oral delivery system. It was observed that plasma concentrations of the related compounds exhibited dose-proportional increases, indicating a linear relationship between dose and plasma concentration. This study is pivotal for understanding how variations of 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride, like methylphenidate, behave in the body and how they can be manipulated for therapeutic purposes (Modi et al., 2000).
Analytical Chemistry Applications
In analytical chemistry, high-resolution liquid chromatography was used to analyze the metabolism of acetaminophen, a compound with structural similarities to 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride. The study successfully identified and quantified several metabolites of acetaminophen in human urine, demonstrating the technique's potential for studying the metabolism of related compounds (Mrochek et al., 1974).
Investigating Mechanisms of Action
Further research has delved into the mechanisms of action of related compounds. One study explored the effects of BS 100–141, a drug with central α-adrenoceptor activity, on growth hormone (GH) secretion. The research provided new evidence for an α-adrenoceptor mechanism modulating GH secretion, offering insights that could be relevant for understanding the broader implications of related compounds like 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride in hormonal regulation (Lancranjan & Marbach, 1977).
Clinical Applications and Safety Studies
The safety and tolerance of drugs structurally related to 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride have been a significant focus of clinical trials. For instance, studies on terfenadine, a histamine H1-receptor antagonist, have demonstrated its safety and efficacy in treating allergic conditions, with minimal central nervous system depression, providing a framework for understanding the safety profile of structurally similar compounds (Barlow et al., 1982).
properties
IUPAC Name |
2-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-10-14(18)16-13-6-4-12(5-7-13)11-17-8-2-1-3-9-17;/h4-7H,1-3,8-11H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAERDZOPWSPGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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